molecular formula C15H30N4O5 B001270 Peramivir trihydrate CAS No. 1041434-82-5

Peramivir trihydrate

Número de catálogo: B001270
Número CAS: 1041434-82-5
Peso molecular: 346.42 g/mol
Clave InChI: DLIKIAYLVAIOME-BMIRNUAISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Peramivir trihydrate (C₁₅H₂₈N₄O₄·3H₂O) is a potent neuraminidase inhibitor developed for treating influenza A and B, including avian influenza (H5N1). It functions by blocking the viral neuraminidase enzyme, preventing the release of progeny virions from infected cells. Structurally, it features a cyclopentane core substituted with hydrophilic groups (e.g., carboxyl, guanidinium) and hydrophobic isopentyl residues, forming a zwitterionic molecule . Its crystalline form (trihydrate) is pharmaceutically preferred due to stability, crystallizing in a tetragonal lattice (space group P422₁₂) with unit cell parameters a = 27.216 Å, c = 23.084 Å, and Z = 32. Each asymmetric unit contains four peramivir molecules and 12 partially disordered water molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of peramivir trihydrate involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. One method involves the use of a cyclopentane scaffold, which undergoes various chemical transformations to yield this compound .

Industrial Production Methods

Industrial production of this compound can be achieved with high yield and stability through a process that adheres to good manufacturing practices (GMP). This method avoids the use of highly toxic methanol and activated carbon, making it suitable for producing high-quality pharmaceuticals .

Análisis De Reacciones Químicas

Types of Reactions

Peramivir trihydrate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Clinical Applications

  • Influenza Treatment :
    • Peramivir is used to treat patients with acute influenza, particularly those who are hospitalized or at high risk for complications.
    • Clinical trials have demonstrated its efficacy in reducing symptoms and viral load in infected patients .
  • Survival in Animal Models :
    • Studies show that peramivir significantly increases survival rates in mice infected with H5N1 and H1N1 viruses, indicating its potential for treating severe influenza cases .
  • Comparison with Other Antivirals :
    • In vitro studies reveal that peramivir has a higher binding affinity to neuraminidase compared to oseltamivir and zanamivir, suggesting superior potency .

Research Applications

Peramivir's unique properties have led to various research applications:

  • Conformational Studies :
    • Research has shown that peramivir undergoes significant conformational changes upon binding to neuraminidase, which may inform the design of new inhibitors targeting other viral or bacterial neuraminidases .
  • Isoenzyme Selectivity :
    • Investigations into peramivir's selectivity for human neuraminidase isoenzymes indicate potential off-target effects, particularly at higher concentrations. Understanding these interactions could aid in developing isoenzyme-specific inhibitors for therapeutic applications beyond influenza .
  • Anticancer Potential :
    • There is emerging interest in the role of mammalian neuraminidases in cancer progression. Peramivir's ability to inhibit these enzymes may open avenues for its use as an adjunctive treatment in oncology .

Data Tables

The following table summarizes key findings on the efficacy and selectivity of peramivir against various influenza strains:

Virus StrainIC50 (nM)Notes
Influenza A/H1N10.16High potency compared to other antivirals
Influenza A/H3N20.13Effective against clinical isolates
Influenza B0.99Comparable efficacy in vitro

Case Studies

  • Clinical Trial Outcomes : In multiple clinical trials, peramivir demonstrated significant reductions in time to symptom resolution compared to placebo controls, particularly in high-risk populations .
  • Animal Model Efficacy : Studies involving H5N1-infected mice showed that peramivir administered at 30 mg/kg resulted in a 30% survival rate improvement over untreated controls .

Mecanismo De Acción

Peramivir trihydrate exerts its effects by inhibiting the influenza neuraminidase enzyme. This inhibition prevents new virus particles from leaving infected cells, thereby halting the spread of the virus within the host. The molecular targets involved in this mechanism include the active site residues of the neuraminidase enzyme, which interact with this compound to block its catalytic activity .

Comparación Con Compuestos Similares

Structural Comparison with Similar Neuraminidase Inhibitors

Molecular Architecture

Peramivir’s cyclopentane backbone distinguishes it from other neuraminidase inhibitors:

  • Oseltamivir : Cyclohexene core with ester prodrug (oral administration).
  • Zanamivir: Pyranose ring with glycerol side chain (inhaled administration).
  • Laninamivir: Long-acting derivative with octanoate side chain.
Compound Core Structure Key Functional Groups Crystalline Form
Peramivir trihydrate Cyclopentane Carboxyl, guanidinium, isopentyl Trihydrate (P422₁₂)
Oseltamivir Cyclohexene Ethoxy, pentyl ether Phosphate salt
Zanamivir Pyranose Glycerol, guanidinium Anhydrous

Hydrogen Bonding and Stability

Peramivir’s trihydrate form exhibits extensive hydrogen bonding between guanidinium/carboxyl groups and water molecules, creating a porous micelle-like structure. This contrasts with oseltamivir’s less complex hydration network. However, this compound undergoes phase transitions under X-ray exposure or prolonged storage, reducing water content and altering crystallinity .

Pharmacodynamic Comparison

Neuraminidase Inhibition

Peramivir demonstrates superior in vitro activity against influenza neuraminidase compared to oseltamivir and zanamivir:

Compound IC₅₀ (nM) Target Strains
Peramivir 0.09 Influenza A/B, H5N1
Oseltamivir carboxylate 1.3 Influenza A (H1N1, H3N2)
Zanamivir 0.64 Influenza A/B

Derivatives of peramivir (e.g., compounds 266, 267) show enhanced oral/intranasal efficacy, with inhibitory activities surpassing oseltamivir and zanamivir in murine models .

Pharmacokinetic Profile

Key Parameters in Humans

Parameter Peramivir (300 mg) Oseltamivir (75 mg oral) Zanamivir (10 mg inhaled)
Cₘₐₓ (μg/mL) 20.50 ± 2.08 0.45–0.65* 0.17–1.2
AUC₀–t (μg·h/mL) 43.54 ± 7.79 3.5–4.2* 1.2–2.5
CL (L/h) 7.02 ± 0.94 30–40 (hepatic) 2.6–5.2
Urinary Excretion 82.25% 60–70% (as oseltamivir carboxylate) <10%

*Active metabolite (oseltamivir carboxylate).

Randomized Trials

A multicenter trial (N = 133) comparing peramivir, oseltamivir, and placebo found:

  • Disease Duration : Peramivir (72 h) vs. oseltamivir (75 h) vs. placebo (96 h) .
  • Time to Fever Resolution : Comparable between peramivir and oseltamivir (24–36 h) .

Adverse Events

Peramivir exhibits a favorable safety profile:

  • Common AEs: Transient laboratory abnormalities (e.g., elevated liver enzymes) .
  • Severe AEs : Rare (<1% in clinical trials) .

In contrast, oseltamivir is associated with gastrointestinal disturbances (nausea: 10–15%), and zanamivir may trigger bronchospasm in asthmatics .

Actividad Biológica

Peramivir trihydrate is a neuraminidase inhibitor developed primarily for the treatment of influenza A and B viruses. It is administered intravenously and has garnered attention due to its efficacy against viral infections, particularly in the context of pandemic preparedness. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and potential applications beyond influenza treatment.

Peramivir functions by inhibiting the neuraminidase enzyme, which is crucial for the release of new viral particles from infected cells. By blocking this enzyme, peramivir prevents the spread of the virus within the host, effectively reducing viral load and mitigating infection severity. This mechanism is particularly vital in controlling influenza outbreaks and has been explored for its potential application in other viral infections, including SARS-CoV-2.

Key Mechanistic Insights

  • Neuraminidase Inhibition : Peramivir binds tightly to the active site of the neuraminidase enzyme, exhibiting a slow dissociation rate (half-life > 24 hours) compared to other inhibitors like oseltamivir (half-life = 1.25 hours) .
  • Impact on Cytokine Production : Recent studies indicate that peramivir can modulate inflammatory responses by inhibiting cytokine release. In an LPS-induced macrophage model, peramivir reduced TNF-α levels significantly, demonstrating its anti-inflammatory properties .

Pharmacokinetics

The pharmacokinetic profile of peramivir has been characterized through various studies. It is primarily renally excreted, which necessitates careful dosing in patients with renal impairment.

Pharmacokinetic Parameters

ParameterValue
Volume of DistributionNot available
ClearancePrimarily renal
Half-Life> 24 hours
Protein Binding< 30%
Route of AdministrationIntravenous

Studies on Pharmacokinetics

  • Population Pharmacokinetics : A study involving 3,199 plasma concentration samples from 332 subjects indicated that creatinine clearance is a significant factor influencing peramivir pharmacokinetics .
  • Animal Models : Research on rats demonstrated distinct pharmacokinetic behavior following both inhalation and intravenous administration, suggesting efficient lung distribution .

Biological Activity Beyond Influenza

Recent investigations have explored peramivir's potential in treating other viral infections, notably COVID-19. Its ability to reduce cytokine storms—a critical factor in severe COVID-19 cases—has been a focal point.

Case Studies and Findings

  • COVID-19 Application : In a study involving human peripheral blood mononuclear cells (hPBMCs), peramivir was shown to inhibit TNF-α release significantly. In vivo tests demonstrated that it could alleviate acute lung injury and prolong survival in mouse models subjected to LPS-induced cytokine storms .
  • Combination Therapy : A mouse influenza A virus challenge model indicated that combining peramivir with oseltamivir resulted in additive antiviral activity, enhancing treatment efficacy against influenza .

Q & A

Basic Research Questions

Q. What are the structural characteristics of peramivir trihydrate, and how do they influence its antiviral activity?

this compound crystallizes in a tetragonal lattice (space group P4₂2₁2), with each asymmetric unit containing four organic molecules and 12 partially disordered water molecules. The molecular arrangement forms 1D infinite micelles separated by planar water layers. The hydrophilic residues (hydroxyl, carboxyl, and guanidinium groups) form the micelle walls, while hydrophobic isopentyl groups face the core. This structure facilitates hydrogen bonding with viral neuraminidase, critical for its inhibitory activity .

Q. How can researchers validate bioanalytical methods for quantifying this compound in pharmacokinetic studies?

A validated LC-MS/MS method uses a linear calibration curve (0–70 ng/mL) with a response ratio (this compound/internal standard). Key validation parameters include precision (≤15% RSD), accuracy (85–115%), and stability under storage conditions. Matrix effects and extraction recovery must be assessed using spiked plasma samples .

Q. What is the role of this compound in inhibiting influenza neuraminidase, and how is its potency measured?

this compound acts as a transition-state analogue, competitively binding to the neuraminidase active site. Its inhibitory potency (IC₅₀) is determined via fluorescence-based enzymatic assays using 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate. Reported IC₅₀ values range from 0.09 to 4.3 nM across influenza A/B subtypes .

Q. How do researchers address impurity profiling during this compound synthesis?

HPLC-MS methods identify and quantify degradation products (e.g., Imp-1, Imp-8) under forced degradation conditions (acid/base hydrolysis, oxidation). For example, at 150% spiking, this compound constitutes 45% of the sample, while impurities like Imp-26 and Imp-20 account for 15% and 10%, respectively. Method validation includes specificity, linearity, and robustness testing .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Traditional direct methods fail due to phase ambiguity. Dual-space methods (e.g., SHELXD) are employed to solve the structure, with hydrogen atoms placed at calculated positions. Disordered water molecules complicate refinement; isotropic displacement parameters (U = 0.10–0.30 Ų) and partial occupancy models are used. The final Rint value of 6.3% confirms structural accuracy .

Q. How do conformational variations in this compound’s asymmetric unit affect its pharmacodynamic properties?

Among four molecules in the asymmetric unit, three share nearly identical conformations, while the fourth (molecule 2) exhibits a divergent isopentyl group orientation. These variations influence hydrogen-bonding networks (e.g., O14···N321 vs. O241···N423) and may alter solubility or binding kinetics. Molecular dynamics simulations can assess stability under physiological conditions .

Q. What experimental designs are optimal for studying this compound’s phase transitions under X-ray exposure?

X-ray oscillation photographs reveal structural degradation from tetragonal (phase I) to a lower-hydrate phase (phase II) during prolonged exposure. To mitigate this, low-intensity X-rays and cryocooling (100 K) are recommended. Time-resolved diffraction studies track lattice parameter shifts (e.g., a = 27.216 Å to reduced values in phase II) .

Q. How can conflicting data on this compound’s hydration stability be reconciled in formulation studies?

Discrepancies arise from differing storage conditions (humidity, temperature). Thermogravimetric analysis (TGA) shows a 10% mass loss at 100°C, corresponding to three water molecules. Dynamic vapor sorption (DVS) experiments quantify hygroscopicity, guiding excipient selection (e.g., mannitol) to prevent deliquescence .

Q. What strategies improve the detection limits of this compound in complex biological matrices?

Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) enhances recovery from plasma. Isotope-labeled internal standards (e.g., [¹³C₆]-peramivir) correct matrix effects. Lowering the LC-MS/MS collision energy (15–20 eV) minimizes in-source fragmentation, improving sensitivity to 0.1 ng/mL .

Q. How do researchers evaluate this compound’s efficacy in in vivo models of antiviral resistance?

Ferret models infected with oseltamivir-resistant H1N1 (H275Y mutation) are treated with peramivir (5 mg/kg/day, IV). Viral titers in nasal lavage are quantified via plaque assay, while neuraminidase inhibition is measured ex vivo. Pharmacokinetic-pharmacodynamic (PK-PD) modeling correlates plasma exposure (AUC₀–24h) with viral load reduction .

Propiedades

Número CAS

1041434-82-5

Fórmula molecular

C15H30N4O5

Peso molecular

346.42 g/mol

Nombre IUPAC

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid;hydrate

InChI

InChI=1S/C15H28N4O4.H2O/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23;/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19);1H2/t9-,10+,11+,12-,13+;/m0./s1

Clave InChI

DLIKIAYLVAIOME-BMIRNUAISA-N

SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C.O.O.O

SMILES isomérico

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C.O

SMILES canónico

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C.O

Key on ui other cas no.

1041434-82-5

Sinónimos

3-(1'-acetylamino-2'-ethyl)butyl-4-((aminoimino)methyl)amino-2-hydroxycyclopentane-1-carboxylic acid
BCX 1812
BCX-1812
BCX1812
peramivir
Rapivab
RWJ 270201
RWJ-270201
RWJ270201

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.